Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride
Description
Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is a pyrazole-derived organic compound characterized by a methyl ester group attached via an acetoxy linker to a 5-amino-3-methyl-substituted pyrazole ring, with a hydrochloride counterion. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-(5-amino-3-methylpyrazol-1-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-3-6(8)10(9-5)4-7(11)12-2;/h3H,4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECIIQYLVAMSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or under reflux conditions .
Chemical Reactions Analysis
Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound’s closest structural analogs, identified via database searches (e.g., CAS registry), include:
| Compound Name | CAS Number | Structural Similarity | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride | 118054-57-2 | 0.98 | Pyrazole ring (no amino/methyl), free carboxylic acid | Higher polarity, lower thermal stability |
| Methyl 2-(1H-pyrazol-3-yl)acetate | 878678-79-6 | 0.90 | Pyrazole ring (no substituents), methyl ester | Neutral; reduced solubility in aqueous media |
| Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate | 113465-94-4 | 0.88 | 5-Methyl pyrazole, methyl ester | Enhanced lipophilicity; potential for metabolic stability |
| 5-Amino-1H-pyrazole-3-acetic acid | 174891-10-2 | 0.83 | 5-Amino pyrazole, free carboxylic acid | Ionic at physiological pH; bioactivity in kinase inhibition |
Key Observations :
- Hydrochloride Salt vs. Free Acids/Esters : The hydrochloride form (target compound) exhibits superior aqueous solubility compared to neutral esters (e.g., 878678-79-6) but may exhibit lower thermal stability due to ionic interactions .
- Amino and Methyl Substituents: The 5-amino and 3-methyl groups on the pyrazole ring distinguish the target compound from analogs. These substituents likely enhance hydrogen-bonding capacity (critical for protein binding) and steric effects, influencing pharmacokinetic properties .
Pharmacological and Industrial Relevance
Physicochemical Properties
| Property | Target Compound | 118054-57-2 | 878678-79-6 |
|---|---|---|---|
| Solubility in Water (mg/mL) | 25.3 | 48.9 | 2.1 |
| Melting Point (°C) | 192–195 (dec.) | 210–212 | 85–87 |
| LogP (Predicted) | -0.5 | -1.2 | 1.8 |
Key Research Insights
- Crystallography : The hydrochloride salt’s crystal structure likely features N–H···Cl hydrogen bonds, as inferred from Etter’s graph set analysis, contributing to its stability .
- Stability : Neutral esters (e.g., 878678-79-6) show longer shelf-life than ionic forms but require stabilization against hydrolysis .
Biological Activity
Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is a heterocyclic compound belonging to the pyrazole class, notable for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₇H₁₂ClN₃O₂
- Molecular Weight : 205.64 g/mol
- Structural Characteristics : The compound features a pyrazole ring, an amino group, and an ester functional group, which enhance its potential for various biological activities and chemical modifications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar pyrazole structures can inhibit the growth of various bacteria and fungi. The presence of the amino group likely contributes to this activity by enhancing interaction with microbial targets.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit such effects, potentially making this compound a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly targeting specific pathways related to cancer progression. By modulating enzyme activity, it could play a role in the development of new therapeutic agents aimed at cancer treatment .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step includes the condensation of appropriate aldehydes with hydrazine derivatives.
- Acetylation : The resulting pyrazole is then acetylated to introduce the ester functionality.
- Hydrochloride Salt Formation : Finally, hydrochloric acid is added to form the hydrochloride salt, enhancing solubility and stability.
Study on Anticancer Activity
A recent study explored various pyrazole derivatives, including this compound, for their anticancer properties. The results demonstrated that certain derivatives significantly inhibited cell proliferation in HER2-positive gastric cancer models. This suggests potential applications in developing targeted therapies for resistant cancer types .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds to evaluate their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-3-methyl-1-phenylpyrazole | Contains a phenyl group instead of an ester | Moderate antimicrobial activity |
| Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate | Lacks the methyl group on the pyrazole | Low anti-inflammatory effects |
| Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate | Contains an ethyl group instead of a methyl group | Enhanced enzyme inhibition |
This table highlights how structural modifications can influence biological activity, emphasizing the unique properties of this compound due to its specific substitution pattern.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-amino-3-methyl-1H-pyrazole can be reacted with methyl chloroacetate in the presence of a base (e.g., triethylamine) under reflux conditions. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol. Purification often involves recrystallization or column chromatography .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography (using programs like SHELXL for refinement ) is gold-standard for structural confirmation. NMR spectroscopy (¹H/¹³C) identifies proton and carbon environments, while FT-IR verifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). Elemental analysis and HPLC/GC (≥98% purity) ensure stoichiometric and chemical purity .
Q. How can researchers determine the solubility and stability of this compound in laboratory settings?
- Solubility : Use the shake-flask method in solvents like water, DMSO, or ethanol, followed by UV-Vis or HPLC quantification. Stability : Accelerated stability studies under varying pH, temperature, and light exposure (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid storage with strong oxidizers, as decomposition products may include nitrogen oxides .
Q. What experimental approaches ensure high purity during synthesis?
- Recrystallization from ethanol/water mixtures removes impurities. Chromatographic techniques (e.g., silica gel column with ethyl acetate/hexane gradients) isolate the target compound. Purity is validated via melting point consistency, TLC (Rf comparison), and dual detection (HPLC with UV/ELSD) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?
- Use graph set analysis (Etter’s method) to categorize hydrogen bonds (e.g., N–H⋯O or N–H⋯Cl interactions). Single-crystal XRD reveals motifs like chains (C(4)) or rings (R₂²(8)), which impact solubility and thermal stability. Computational tools (Mercury, CrystalExplorer) model packing efficiency .
Q. How should researchers address contradictory biological activity data in different assays?
- Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Perform dose-response curves to assess potency (IC₅₀) and selectivity. Structural analogs (e.g., 3-(5-amino-3-methyl-1H-pyrazol-1-yl)-benzoic acid hydrochloride ) can clarify substituent effects. Statistical tools (ANOVA) identify outliers .
Q. What methodologies are recommended for analyzing degradation pathways under stress conditions?
- Forced degradation studies : Expose the compound to heat (80°C), acid/alkali (0.1M HCl/NaOH), and oxidative (3% H₂O₂) conditions. LC-MS/MS identifies degradants (e.g., methyl ester hydrolysis to carboxylic acid). Kinetic modeling (Arrhenius plots) predicts shelf life .
Q. How can molecular interactions with biological targets be mechanistically investigated?
- Molecular docking (AutoDock, Glide) predicts binding modes to enzymes/receptors. Site-directed mutagenesis validates key residues (e.g., pyrazole-amino interactions with catalytic sites). Surface plasmon resonance (SPR) quantifies binding affinity (KD) .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
